Farnesol

Antibacterial Sesquiterpene MIC comparison

Farnesol is a functionally non-substitutable acyclic sesquiterpene alcohol. Only E,E-farnesol possesses quorum-sensing activity against Candida albicans—mixed-isomer preparations or structural analogs (nerolidol, farnesyl acetate) fail as valid QSM controls. Key differentiators: 8-fold lower MIC than nerolidol against MRSA; 14.7-fold colistin-potentiation advantage over geraniol (EC50 2.69 vs 39.49 mg/L); functionally opposite IGR activity vs farnesyl acetate (antagonist vs agonist); vancomycin-comparable antibiofilm efficacy at ≥200 µM without acquired resistance induction. Verify E,E-isomer content at procurement.

Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
Cat. No. B7821244
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFarnesol
Molecular FormulaC15H26O
Molecular Weight222.37 g/mol
Structural Identifiers
SMILESCC(=CCCC(=CCCC(=CCO)C)C)C
InChIInChI=1S/C15H26O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11,16H,5-6,8,10,12H2,1-4H3
InChIKeyCRDAMVZIKSXKFV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 ml / 50 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySoluble in three volumes of 70% alcohol
SOL IN ALCOHOL: 1:3 IN 70% ALCOHOL
Solubility in alcohol: 1 mL in 1 mL 95% ethanol
Insoluble in water
In water, 1.7 mg/L at 25 °C (est)
Insoluble in water;  soluble in oils
soluble (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Farnesol for Research & Industrial Procurement: A Sesquiterpene Alcohol with Multifunctional Differentiation from Structural Analogs


Farnesol (3,7,11-trimethyl-2,6,10-dodecatriene-1-ol) is an acyclic sesquiterpene alcohol that functions as an endogenous quorum-sensing molecule (QSM) in Candida albicans, a mevalonate/isoprenoid pathway inhibitor in mammalian cells, and a juvenile hormone antagonist in insects [1][2]. Unlike its closest structural analogs nerolidol and farnesyl acetate, farnesol exhibits a distinctive bifunctional profile combining direct antibacterial potency with efflux pump modulatory activity, and its biological activity is exquisitely isomer-dependent—only the E,E geometric isomer possesses QSM function [3][4].

Why In-Class Sesquiterpene Alcohols Cannot Be Interchanged with Farnesol in Research or Formulation


Acyclic sesquiterpene alcohols sharing the farnesane skeleton—including nerolidol, farnesyl acetate, and farnesal—are frequently considered interchangeable in procurement decisions based on structural similarity alone. However, even minor structural modifications produce large functional discrepancies: farnesol and nerolidol differ by the position of a single double bond and hydroxyl group, yet their intrinsic antibacterial MICs against multi-resistant S. aureus strains diverge by up to 8-fold [1]. Farnesol and its acetylated derivative farnesyl acetate exhibit functionally opposite juvenile hormone activities—antagonist versus agonist—precluding substitution in insect growth regulator applications [2]. Furthermore, of the four geometric isomers of farnesol itself, only E,E-farnesol possesses quorum-sensing activity; the other three isomers are inactive [3]. These data establish that farnesol possesses non-substitutable functional attributes that must be verified at the point of procurement.

Quantitative Comparative Evidence: Farnesol versus Closest Analogs Across Key Performance Dimensions


Farnesol Demonstrates 8-Fold Superior Intrinsic Antibacterial Potency Compared to Nerolidol Against Multi-Resistant S. aureus

In a direct head-to-head comparison of three isolated sesquiterpenes against multi-resistant Staphylococcus aureus strains, farnesol exhibited the lowest MIC values across all three tested strains. Against the RN4220 strain carrying the MsrA macrolide efflux pump, farnesol achieved an MIC of 16 µg/mL, compared to 128 µg/mL for nerolidol and 161.3 µg/mL for α-bisabolol—representing an 8-fold and 10-fold potency advantage, respectively [1]. Against the 1199B strain (NorA efflux pump), farnesol's MIC of 25.4 µg/mL was 40-fold lower than nerolidol's MIC of 1024 µg/mL [1].

Antibacterial Sesquiterpene MIC comparison

Farnesol Is 14.7-Fold More Potent Than Geraniol as a Colistin Adjuvant Against MCR-1 Positive E. coli

In a direct comparison of terpene alcohols loaded in lipid nanoparticles (LNPs) for restoring colistin susceptibility in MCR-1 transconjugant E. coli, farnesol and geraniol achieved the same maximum effect (Emax = 16, reducing colistin MIC from 8 to 0.5 mg/L). However, farnesol was significantly more potent: the EC50 for farnesol was 2.69 mg/L, compared to 39.49 mg/L for geraniol—a 14.7-fold difference [1]. In time-kill studies, farnesol at 60 mg/L with 1 mg/L colistin (1/8 MIC) achieved bactericidal effect within 6 hours with no regrowth up to 30 hours, whereas geraniol required 200 mg/L for equivalent efficacy [1].

Antibiotic adjuvant Colistin resistance MCR-1

Farnesol Acts as Juvenile Hormone Antagonist, While Its Acetylated Derivative Farnesyl Acetate Acts as Agonist—Functional Opposition Between Closely Related Molecules

In a yeast two-hybrid β-galactosidase assay evaluating juvenile hormone (JH) receptor complex formation in Aedes mosquito, farnesol and farnesyl acetate—differing only by acetylation of the terminal hydroxyl group—exhibited opposite functional activities. Farnesyl acetate showed concentration-dependent agonist (JHA) activity by stimulating Met-FISC receptor complex binding, whereas farnesol was identified as a JH antagonist (JHAN) by interfering with pyriproxyfen-mediated receptor complex formation [1]. In larvicidal bioassays against Aedes albopictus, farnesol showed an LD50 of 6,559 ppm (95% CI: 5,543–7,761 ppm), compared to farnesyl acetate at 7,867 ppm (95% CI: 6,911–8,956 ppm), indicating farnesol was 1.2-fold more potent as a larvicide despite its antagonist mechanism [2].

Insect growth regulator Juvenile hormone IGR

E,E-Farnesol Isomer Retains >93% Superior Quorum-Sensing Activity Over All Tested Synthetic and Natural Analogs

A systematic structure-activity relationship study tested 40 natural and synthetic farnesol analogs in an N-acetylglucosamine-induced germ tube formation (GTF) differentiation assay in Candida albicans. Of the four possible geometric isomers of farnesol, only the E,E isomer possessed quorum-sensing molecule (QSM) activity. Among all 40 analogs—with modifications spanning head group chemistry, chain length, double bond count, heteroatom backbone substitution, 3-methyl branch presence, and hydrophobic tail bulkiness—even the most active analog retained only 7.3% of the activity of E,E-farnesol [1]. This establishes that the precise E,E configuration is essentially non-replicable by any tested structural modification.

Quorum sensing Candida albicans Isomer specificity

Farnesol and Tyrosol Exert Functionally Opposite Effects on Candida Morphogenesis Despite Both Being Endogenous QSMs

Farnesol and tyrosol are the two best-characterized quorum-sensing molecules in Candida species, yet they exert opposite regulatory effects on morphogenesis: farnesol inhibits the yeast-to-hyphal transition in a concentration-dependent manner, while tyrosol stimulates the transition from yeast to germ tube form [1][2]. In biofilm inhibition studies, farnesol at 300 µM and tyrosol at 80 µM were compared with amphotericin B (4 µg/mL) against 57 clinical Candida isolates. Both QSMs significantly inhibited biofilm formation at the early 6-hour stage, but their activity decreased at 24 hours, whereas amphotericin B maintained up to 60% inhibition across all time points [3]. A separate study quantified that farnesol at 3 mM exerted >50% inhibition when added at biofilm initiation but <10% on preformed biofilms, while tyrosol required 20 mM for >80% inhibition at initiation and <40% on preformed biofilms [4].

Candida biofilm Morphogenesis Quorum sensing

Farnesol at ≥200 µM Matches or Exceeds Vancomycin at Peak Serum Concentration Against S. epidermidis Biofilm

In a study comparing farnesol with vancomycin—a standard-of-care antibiotic for resistant nosocomial infections—against Staphylococcus epidermidis biofilm cells, farnesol at concentrations higher than 200 µM displayed the same or higher effectiveness as vancomycin at its peak serum concentration (40 mg/L) [1]. The study assessed biofilm cell viability by XTT reduction assay and total biomass by crystal violet staining over a 24-hour kinetic. Critically, repeated exposure of S. epidermidis planktonic cells to sub-inhibitory farnesol concentrations over 5 consecutive days resulted in only a slight increase in tolerance, not acquired resistance, with inhibition percentages remaining steady over time [1].

Biofilm Staphylococcus epidermidis Vancomycin comparison

Evidence-Backed Application Scenarios Where Farnesol Differentiation Drives Procurement Decisions


Anti-Virulence and Biofilm Research in Candida Species Requiring Isomerically Pure E,E-Farnesol

Investigators studying fungal quorum sensing or developing anti-virulence screening platforms against Candida albicans and non-albicans species must procure isomerically defined E,E-farnesol. Mixed-isomer preparations or structural analogs such as nerolidol cannot serve as valid QSM positive controls, as the Z,E-, E,Z-, and Z,Z-isomers are completely inactive and even the most potent of 40 tested analogs retains only 7.3% of E,E-farnesol activity in germ tube formation assays [1]. Furthermore, farnesol—unlike tyrosol—inhibits the yeast-to-hyphal transition specifically, making it the appropriate tool compound for hyphal suppression studies rather than hyphal induction [2].

Antibiotic Adjuvant Formulations Targeting Colistin-Resistant Gram-Negative Pathogens

In programs developing colistin-sparing or colistin-potentiating therapies against MCR-1-positive Enterobacteriaceae, farnesol-loaded lipid nanoparticles demonstrate a 14.7-fold potency advantage (EC50 = 2.69 mg/L) over geraniol (EC50 = 39.49 mg/L) for restoring colistin susceptibility [3]. Additionally, farnesol achieves bactericidal synergy at 60 mg/L—a 3.3-fold lower concentration than the 200 mg/L required for geraniol—directly reducing the excipient and API mass burden in final formulations [3]. Procurement should specify farnesol over geraniol for applications where minimizing adjuvant concentration is critical.

Insect Growth Regulator Development Requiring Juvenile Hormone Antagonist Activity

For IGR programs targeting mosquito vectors via juvenile hormone receptor disruption, farnesol is mechanistically irreplaceable by farnesyl acetate: the two compounds differ only by acetylation but exhibit functionally opposite activities—farnesol is a juvenile hormone antagonist (JHAN) while farnesyl acetate is an agonist (JHA) [4]. Farnesol also provides a modest larvicidal potency advantage (LD50 = 6,559 ppm vs. 7,867 ppm for farnesyl acetate against Aedes albopictus) [5]. Procurement must explicitly specify farnesol (JHAN) rather than farnesyl acetate (JHA) for JH antagonist-based IGR applications.

Anti-Staphylococcal Biofilm Coatings and Medical Device Applications

In antibiofilm coating development for indwelling medical devices, farnesol at ≥200 µM provides vancomycin-comparable or superior efficacy against S. epidermidis biofilms without inducing acquired resistance after repeated sub-inhibitory exposure over 5 days [6]. Among sesquiterpenes, farnesol offers the lowest intrinsic MIC (16 µg/mL against S. aureus RN4220) compared to nerolidol (128 µg/mL) and α-bisabolol (161.3 µg/mL), reducing the mass of active compound required per device surface area [7]. These combined attributes—potency, resistance mitigation, and material compatibility—make farnesol the differentiated sesquiterpene choice for medical device antibiofilm strategies.

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